molecular formula C14H8FNO3 B8271072 2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one CAS No. 884500-75-8

2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one

Cat. No.: B8271072
CAS No.: 884500-75-8
M. Wt: 257.22 g/mol
InChI Key: GRZRBMWDXZEEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one is a heterocyclic compound that features a pyrano-pyridine core structure with a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with a pyridine derivative in the presence of a base to facilitate cyclization and formation of the pyrano-pyridine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted analogs with various functional groups .

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3-Fluoropyridine
  • 2,4-Disubstituted thiazoles

Uniqueness

2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one is unique due to its combination of a fluorinated phenyl group and a pyrano-pyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications .

Properties

CAS No.

884500-75-8

Molecular Formula

C14H8FNO3

Molecular Weight

257.22 g/mol

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one

InChI

InChI=1S/C14H8FNO3/c15-10-6-8(3-4-11(10)17)13-7-12(18)9-2-1-5-16-14(9)19-13/h1-7,17H

InChI Key

GRZRBMWDXZEEMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.